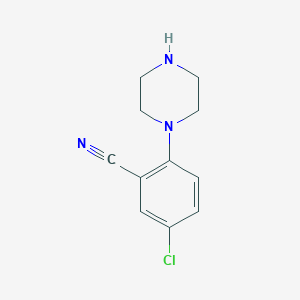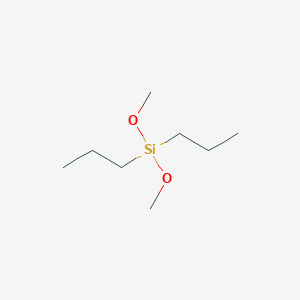![molecular formula C18H32OSi B3048890 Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- CAS No. 18510-49-1](/img/structure/B3048890.png)
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
Descripción general
Descripción
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is an organosilicon compound with the molecular formula C18H32OSi. It is characterized by the presence of a silane group bonded to a phenoxy group substituted with tert-butyl and methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,6-bis(1,1-dimethylethyl)-4-methylphenol+trimethylchlorosilane→Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of various reduced silane compounds.
Substitution: Formation of substituted silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, facilitating the formation of stable complexes. The phenoxy group provides additional stability and reactivity, allowing the compound to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]dimethyl-
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]ethyl-
- Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]propyl-
Uniqueness
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its steric hindrance, providing greater stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
IUPAC Name |
(2,6-ditert-butyl-4-methylphenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32OSi/c1-13-11-14(17(2,3)4)16(19-20(8,9)10)15(12-13)18(5,6)7/h11-12H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPIRMFRPPBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339113 | |
| Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18510-49-1 | |
| Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL](/img/structure/B3048810.png)



![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)


![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)


![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)

